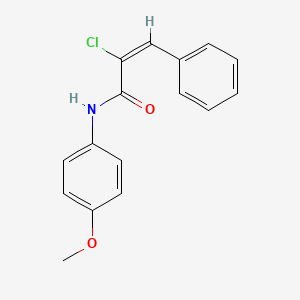
2-chloro-N-(4-methoxyphenyl)-3-phenylacrylamide
Vue d'ensemble
Description
2-chloro-N-(4-methoxyphenyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C16H14ClNO2 and its molecular weight is 287.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.0713064 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound plays a significant role in synthetic chemistry, particularly in the development of novel organic compounds and polymers with potential biomedical applications. For instance, Gallardo and Román (1993) reported the synthesis and polymerization of a new methacrylamide derivative, showcasing its potential in creating polymers with functional side groups of biomedical interest, indicating the versatility of acrylamide derivatives in polymer science Gallardo & Román, 1993.
Materials Science
In materials science, the compound contributes to the development of novel materials with specific properties. Sobolčiak et al. (2013) synthesized a light-switchable polymer that can transition from a cationic to a zwitterionic form, demonstrating the utility of acrylamide derivatives in creating responsive materials that could be used in various applications, including drug delivery systems Sobolčiak et al., 2013.
Environmental Science
In environmental science, derivatives of acrylamide, such as 2-chloro-N-(4-methoxyphenyl)-3-phenylacrylamide, are studied for their degradation and environmental impact. For example, the photodegradation of organic pollutants using advanced oxidation processes indicates the relevance of understanding the chemical behavior of these compounds in environmental contexts Pignatello & Sun, 1995.
Corrosion Inhibition
Acrylamide derivatives also find applications as corrosion inhibitors in various industrial settings. Abu-Rayyan et al. (2022) explored the corrosion inhibition properties of synthetic acrylamide derivatives on copper in nitric acid solutions, showcasing the potential of these compounds in protecting metals from corrosion, which is critical in extending the life of metal structures and components Abu-Rayyan et al., 2022.
Propriétés
IUPAC Name |
(E)-2-chloro-N-(4-methoxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-14-9-7-13(8-10-14)18-16(19)15(17)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPAFSWDYGSNH-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4598803.png)
![ethyl [6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4598807.png)
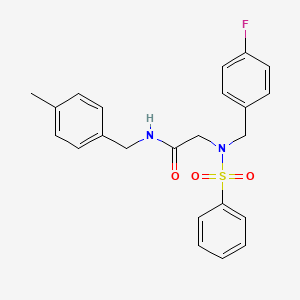
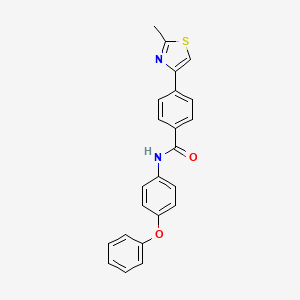
![2-[(1-benzothien-3-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4598833.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4598838.png)
![ethyl 2-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4598842.png)
![2-(4-methoxyphenyl)-N-[4-(N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B4598846.png)
![methyl 2-[({[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4598848.png)
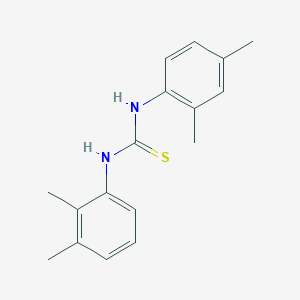
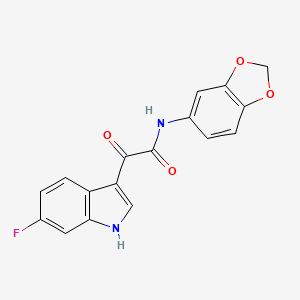
![2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbenzamide](/img/structure/B4598883.png)
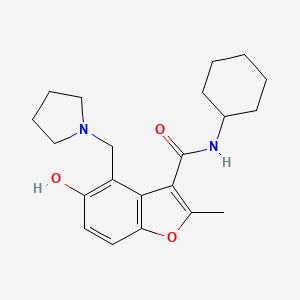
![4-allyl-3-[(2-chlorobenzyl)thio]-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4598900.png)
